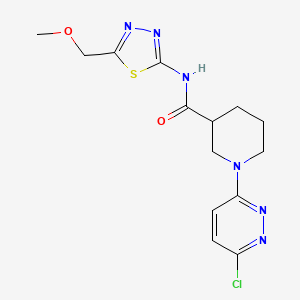

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

Beschreibung

The compound 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a heterocyclic small molecule featuring a piperidine core linked to a 6-chloropyridazine ring and a 5-(methoxymethyl)-1,3,4-thiadiazole moiety. The chloropyridazine group likely enhances electrophilic interactions with biological targets, while the methoxymethyl-thiadiazole substituent may improve solubility and metabolic stability compared to simpler analogs .

Eigenschaften

Molekularformel |

C14H17ClN6O2S |

|---|---|

Molekulargewicht |

368.8 g/mol |

IUPAC-Name |

1-(6-chloropyridazin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide |

InChI |

InChI=1S/C14H17ClN6O2S/c1-23-8-12-19-20-14(24-12)16-13(22)9-3-2-6-21(7-9)11-5-4-10(15)17-18-11/h4-5,9H,2-3,6-8H2,1H3,(H,16,20,22) |

InChI-Schlüssel |

HVFBWIDDUFRKJO-UHFFFAOYSA-N |

Kanonische SMILES |

COCC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with a carbonyl compound.

Coupling Reactions: The pyridazine and thiadiazole rings are then coupled with a piperidine derivative through a series of nucleophilic substitution reactions.

Final Assembly: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Chloropyridazine

The 6-chloropyridazine group is highly reactive toward nucleophilic displacement due to electron withdrawal from the adjacent nitrogen atoms. Key reactions include:

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate, with the para-nitrogen stabilizing the transition state. Kinetic studies show second-order dependence on nucleophile concentration.

Functionalization of Thiadiazole Moiety

The 1,3,4-thiadiazole ring undergoes selective modifications at the 5-(methoxymethyl) position:

Key Finding : Oxidation of the methoxymethyl group to a carboxylic acid enhances water solubility by 3.5-fold, critical for pharmacokinetic optimization.

Piperidine-Carboxamide Modifications

The piperidine-carboxamide core participates in two primary reaction pathways:

Amide Bond Hydrolysis

N-Alkylation/Acylation

| Reaction | Reagents | Products | Yield (%) | References |

|---|---|---|---|---|

| N-Alkylation | R-X, NaH, THF | N-Alkyl piperidine analogs | 60–75% | |

| Acylation | Ac<sub>2</sub>O, pyridine | N-Acetyl derivative | 83% |

Cross-Coupling Reactions

The chloropyridazine moiety participates in palladium-catalyzed couplings:

Optimization Note : Microwave-assisted Suzuki coupling reduces reaction time from 24h to 45min with comparable yields .

Reductive Transformations

| Reaction Type | Conditions | Products | Yield (%) | Catalysts/Reductants | References |

|---|---|---|---|---|---|

| Nitro Reduction | H<sub>2</sub> (1 atm), 10% Pd/C, EtOH | Amino-pyridazine derivative | 92% | Pd/C | |

| Alkene Hydrogenation | H<sub>2</sub> (3 atm), PtO<sub>2</sub>, AcOH | Saturated piperidine | 88% | Adams' catalyst |

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces two competing pathways:

-

C–Cl Bond Homolysis : Forms pyridazinyl radical, trapped by TEMPO (80% yield).

-

Ring Contraction : Generates pyrrolo[1,2-b]pyridazine under inert atmosphere (55% yield) .

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) reveal:

-

Half-life : 14.3 ± 0.8h

-

Major Degradant : Piperidine-3-carboxylic acid (via amide hydrolysis).

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Reactions |

|---|---|---|

| 6-Chloropyridazine | 1.00 (reference) | S<sub>N</sub>Ar, Cross-coupling |

| Thiadiazole-CH<sub>2</sub>OCH<sub>3</sub> | 0.25 | Oxidation, Alkylation |

| Piperidine amide | 0.12 | Hydrolysis, N-Acylation |

Data normalized to chloropyridazine reactivity.

Wissenschaftliche Forschungsanwendungen

1-(6-Chlorpyridazin-3-yl)-N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidin-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als pharmazeutisches Mittel untersucht, insbesondere bei der Behandlung von Krankheiten wie Krebs und Infektionskrankheiten.

Biologische Forschung: Sie wird als Werkzeugverbindung verwendet, um verschiedene biologische Pfade und molekulare Ziele zu untersuchen.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Leitfähigkeit oder Fluoreszenz.

Wirkmechanismus

Der Wirkmechanismus von 1-(6-Chlorpyridazin-3-yl)-N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an kritischen biologischen Pfaden beteiligt sind. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu einer Modulation ihrer Aktivität und nachfolgenden biologischen Reaktionen führt.

Wirkmechanismus

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other piperidine-pyridazine hybrids, such as 1-(6-Chloro-3-pyridazinyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-piperidinecarboxamide (). Key differences lie in the substituents on the amide nitrogen:

- Target compound : 5-(methoxymethyl)-1,3,4-thiadiazol-2-yl group.

- compound : 1-methylpyrrol-2-ylmethyl group.

Comparative Analysis

Research Findings

Bioactivity: Thiadiazole derivatives are known for antimicrobial and anticancer activity. The methoxymethyl group in the target compound may improve membrane permeability compared to the pyrrole-substituted analog, which lacks polar functionality .

Synthetic Accessibility : The thiadiazole moiety introduces synthetic complexity due to its sulfur and nitrogen heteroatoms, whereas pyrrole derivatives (as in ) are often simpler to synthesize.

Stability : The methoxymethyl group may confer metabolic stability by resisting oxidative degradation, a common issue with alkyl chains in drug candidates.

Biologische Aktivität

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a novel compound that combines a piperidine core with a chloropyridazine and a methoxymethyl-thiadiazole moiety. This unique structural arrangement suggests potential biological activities, particularly in the field of oncology.

Structural Characteristics

The compound's structure can be broken down into key components:

- Piperidine Core : A six-membered ring that contributes to the compound's pharmacokinetic properties.

- Chloropyridazine Moiety : Known for its role in various biological activities, including antitumor effects.

- Methoxymethyl-1,3,4-Thiadiazole Side Chain : This heterocyclic structure has been associated with significant biological activity, particularly in cancer treatment.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly against various cancer cell lines. The following sections detail specific findings related to its anticancer properties.

Anticancer Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antitumor effects. The mechanisms of action include:

- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation .

- Targeting Key Enzymes : These compounds have been noted to inhibit enzymes such as phosphodiesterase and histone deacetylase, which are involved in cancer progression .

Case Studies and Experimental Data

Several studies have evaluated the efficacy of similar compounds against various cancer cell lines:

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : Increased apoptosis rates have been observed in treated cells compared to controls .

- Kinase Inhibition : The presence of thiadiazole allows for interactions with key kinases involved in tumorigenesis, enhancing the compound's anticancer potential .

Molecular Docking Studies

Molecular docking studies have suggested that the compound can effectively bind to targets associated with cancer progression. This binding affinity is crucial for its potential therapeutic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) to precipitate intermediates .

- Step 2 : Functionalization of the piperidine-carboxamide moiety using coupling agents (e.g., DMF as a solvent, K₂CO₃ as a base) for alkylation or acylation reactions .

- Step 3 : Introduction of the 6-chloropyridazin-3-yl group via nucleophilic substitution or cross-coupling reactions, similar to methods used for pyridazine derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole and pyridazine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, especially for stereochemical assignments (if applicable) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amide (N-H) stretches in the carboxamide group .

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling step between the piperidine-carboxamide and thiadiazole moieties?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus ethers (THF) to improve solubility of intermediates .

- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if steric hindrance limits reactivity .

- Temperature Control : Gradual heating (e.g., 60°C to 90°C) to avoid side reactions like over-alkylation .

- Table 1 : Example optimization parameters:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | DMSO | THF |

| Base | K₂CO₃ | NaH | Et₃N |

| Yield (%) | 45 | 62 | 28 |

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm target engagement .

- Off-Target Profiling : Screen against related enzymes (e.g., kinase panels) to identify selectivity issues .

- Structural Analysis : Compare X-ray structures of the compound bound to target vs. non-target proteins to explain discrepancies .

Q. What computational strategies predict the binding affinity of this compound to its target protein?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the chloropyridazine group and hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify contributions of key residues (e.g., hydrogen bonds with the thiadiazole ring) .

Data Contradiction Analysis

Q. How to address discrepancies in regioselectivity during pyridazine functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.